molecular formula C8H17BrO B13200995 3-(Bromomethyl)-1-ethoxypentane

3-(Bromomethyl)-1-ethoxypentane

Cat. No.: B13200995
M. Wt: 209.12 g/mol
InChI Key: WDVXOBYBWMJFQJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-ethoxypentane: is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to the third carbon of a pentane chain, with an ethoxy group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-ethoxypentane typically involves the bromination of 1-ethoxypentane. This can be achieved through the following steps:

    Starting Material: 1-Ethoxypentane.

    Bromination: The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1-ethoxypentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Reactions: The major product is typically an alkene, such as 1-ethoxy-2-pentene.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-1-ethoxypentane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-ethoxypentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

    3-(Chloromethyl)-1-ethoxypentane: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.

    3-(Iodomethyl)-1-ethoxypentane: Similar structure but with an iodine atom instead of bromine. It is more reactive due to the higher leaving group ability of iodine compared to bromine.

    3-(Bromomethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an ethoxy group. It has slightly different steric and electronic properties.

Uniqueness: 3-(Bromomethyl)-1-ethoxypentane is unique due to its specific combination of a bromomethyl group and an ethoxy group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethoxy group can influence the compound’s solubility and reactivity in organic synthesis.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

3-(bromomethyl)-1-ethoxypentane

InChI

InChI=1S/C8H17BrO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3

InChI Key

WDVXOBYBWMJFQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOCC)CBr

Origin of Product

United States

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